molecular formula C27H26ClN3O4S B11079314 2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-chlorophenyl)acetamide

2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-chlorophenyl)acetamide

Cat. No.: B11079314
M. Wt: 524.0 g/mol
InChI Key: RJZDMZSGNYEXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-chlorophenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines benzyl, dimethoxybenzyl, and chlorophenyl groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-chlorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the acylation of the imidazolidinone with 2-chlorophenylacetic acid under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-benzyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide
  • 2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide

Uniqueness

2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-chlorophenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .

Properties

Molecular Formula

C27H26ClN3O4S

Molecular Weight

524.0 g/mol

IUPAC Name

2-[1-benzyl-3-[(3,4-dimethoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C27H26ClN3O4S/c1-34-23-13-12-19(14-24(23)35-2)17-30-22(15-25(32)29-21-11-7-6-10-20(21)28)26(33)31(27(30)36)16-18-8-4-3-5-9-18/h3-14,22H,15-17H2,1-2H3,(H,29,32)

InChI Key

RJZDMZSGNYEXCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(C(=O)N(C2=S)CC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.